3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one
CAS No.:
Cat. No.: VC17757762
Molecular Formula: C11H14N2O2
Molecular Weight: 206.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14N2O2 |
|---|---|
| Molecular Weight | 206.24 g/mol |
| IUPAC Name | 3-[4-(aminomethyl)phenyl]-1,3-oxazinan-2-one |
| Standard InChI | InChI=1S/C11H14N2O2/c12-8-9-2-4-10(5-3-9)13-6-1-7-15-11(13)14/h2-5H,1,6-8,12H2 |
| Standard InChI Key | UJWDWDOPAZMMAI-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(C(=O)OC1)C2=CC=C(C=C2)CN |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The molecular formula of 3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one is C₁₂H₁₆N₂O₂, with a molar mass of 220.27 g/mol . The core structure comprises a 1,3-oxazinan-2-one ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, fused to a phenyl group at the 3-position. The phenyl group is further substituted with an aminomethyl (-CH₂NH₂) group at the para position, introducing both hydrophilicity and potential hydrogen-bonding capabilities .
Key Structural Features:
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Oxazinanone Ring: The 1,3-oxazinan-2-one moiety contributes rigidity and electron-rich regions due to the carbonyl (C=O) and ether (C-O-C) groups.
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Aminomethylphenyl Substituent: The para-aminomethyl group enhances solubility in polar solvents and facilitates interactions with biological targets.
Spectroscopic and Computational Data
Predicted collision cross-section (CCS) values for various adducts, derived from ion mobility spectrometry, provide insights into its gas-phase behavior :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 221.12847 | 150.3 |
| [M+Na]⁺ | 243.11041 | 162.0 |
| [M+NH₄]⁺ | 238.15501 | 157.9 |
These values are critical for mass spectrometry-based identification in complex matrices . The SMILES string (CC(C1=CC=C(C=C1)N2CCCOC2=O)N) and InChIKey (BPBBHFHPMGPTKW-UHFFFAOYSA-N) further aid in database searches and computational modeling .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically involves multi-step reactions starting from 4-(aminomethyl)benzaldehyde or its derivatives. A common route includes:
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Cyclization: Condensation of 4-(aminomethyl)phenylacetic acid with urea or phosgene to form the oxazinanone ring .
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Functionalization: Introduction of the aminomethyl group via reductive amination or nucleophilic substitution.
Example Reaction:
Optimization Challenges
Key challenges include controlling regioselectivity during cyclization and minimizing side reactions involving the aminomethyl group. Recent advances utilize microwave-assisted synthesis to improve yields (∼65–70%) and reduce reaction times .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but limited solubility in water (<1 mg/mL). Protonation of the aminomethyl group at physiological pH enhances aqueous solubility, making its hydrochloride salt preferable for biological assays. Stability studies indicate decomposition above 200°C, with no significant degradation under ambient conditions .
Chromatographic Behavior
Reverse-phase HPLC analysis (C18 column, acetonitrile/water gradient) shows a retention time of 6.8 minutes, with a purity >95% under optimized conditions .
Biological Activities and Mechanisms
Anticancer Screening
Applications and Industrial Relevance
Pharmaceutical Development
The compound serves as a scaffold for designing:
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Antibacterial Agents: Hybrid derivatives with quinolone moieties show enhanced potency against multidrug-resistant strains .
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Kinase Inhibitors: Structural analogs demonstrate inhibitory activity against EGFR and VEGFR-2 in nanomolar ranges .
Material Science
Functionalization of the aminomethyl group enables covalent grafting onto polymers, creating antimicrobial coatings for medical devices.
Comparative Analysis with Structural Analogs
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